N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-13(24)23-10-4-5-14-7-8-15(11-17(14)23)22-19(26)18(25)21-12-16-6-2-3-9-20-16/h2-3,6-9,11H,4-5,10,12H2,1H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWZNLOZECBDIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(pyridin-2-yl)methyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydroquinoline core, which can be achieved by reacting 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones with Grignard reagents. This is followed by dehydration of the intermediate phenolic compounds, reduction, and deprotection to obtain the desired tetrahydroquinoline moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(pyridin-2-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various tetrahydroquinoline analogs.
Scientific Research Applications
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(pyridin-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(pyridin-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact molecular pathways are still under investigation, but it is thought to interfere with cell signaling pathways critical for cancer cell survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The compound shares core features with two classes of derivatives:
- Pyrido-thieno-pyrimidinone derivatives (e.g., compound 24 from ): These feature fused heterocyclic systems with acetamide substituents.
- Ethanediamine-linked pyridines (e.g., compound 6 from ): These emphasize flexible aliphatic chains for conformational adaptability.
Key Differences and Implications
Key Observations :
Rigidity vs.
Electron-Withdrawing Groups: The acetyl group in the target compound and compound 24 stabilizes the tetrahydroquinoline and pyrido-thieno-pyrimidinone systems, respectively, but the latter’s sulfur-containing ring may confer redox activity .
Solubility: Compound 6’s liquid state suggests higher solubility in nonpolar solvents, whereas the target compound’s aromaticity may limit aqueous solubility without formulation aids.
Research Findings and Methodological Context
- Synthesis : Analogous compounds (e.g., 24 ) are synthesized via acetylation of amine precursors in pyridine, yielding crystalline products . The target compound likely follows similar acetylation protocols.
- Characterization : IR and NMR data align with ethanediamide and acetyl functionalities, as seen in compound 24 (e.g., C=O stretches at 1730 cm⁻¹ and NH signals near 3390 cm⁻¹) .
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O2 |
| Molecular Weight | 342.4 g/mol |
| LogP | 2.825 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 54.556 Ų |
This compound exhibits its biological activity primarily through interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For instance, it may target kinases that play a critical role in cell signaling and proliferation.
- Receptor Binding : It interacts with receptors implicated in neurological disorders, potentially modulating pathways such as the PI3K/AKT pathway that are crucial for cell survival and growth.
Pharmacological Activity
Research indicates that this compound possesses a range of pharmacological activities:
- Anticonvulsant Activity : Similar compounds have demonstrated efficacy in animal models for seizure disorders. High-throughput screening has identified related tetrahydroquinoline derivatives as having potent anticonvulsant properties .
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The structural similarity to known anticancer agents supports further investigation into its potential as a chemotherapeutic agent.
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases. Research into its neuroprotective properties is ongoing.
Case Studies and Research Findings
Several studies have documented the biological activities of compounds related to this compound:
Study 1: Anticonvulsant Activity
A study published in Journal of Medicinal Chemistry examined a series of tetrahydroquinoline derivatives and reported that certain modifications led to enhanced anticonvulsant activity in rodent models . This highlights the potential of structural variations in improving efficacy.
Study 2: Anticancer Properties
In vitro assays conducted on various cancer cell lines revealed that related compounds exhibited significant cytotoxicity. The mechanism was attributed to apoptosis induction via mitochondrial pathways . Further research is needed to explore the specific effects of this compound.
Study 3: Neuroprotective Effects
Research indicated that certain derivatives could protect neuronal cells from oxidative stress-induced damage. This suggests a promising avenue for developing treatments for neurodegenerative conditions .
Q & A
Q. Basic
- NMR Spectroscopy : Use H and C NMR to verify the tetrahydroquinoline core (δ 1.5–2.5 ppm for CH groups) and pyridinyl protons (δ 7.0–8.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic region .
- HPLC : Monitor reaction progress and purity (>95%) with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) and fragmentation patterns .
How can molecular docking studies predict the compound’s biological targets?
Q. Advanced
- Target Selection : Prioritize receptors (e.g., kinases, GPCRs) based on structural analogs (e.g., tetrahydroquinoline derivatives with reported activity) .
- Docking Workflow :
- Prepare the ligand (AMBER or GAFF force fields) and receptor (PDB structure) using AutoDock Vina or Schrödinger Suite.
- Analyze binding poses for hydrogen bonds (e.g., between the pyridinyl N and receptor residues) and hydrophobic interactions with the acetyl group .
- Validate with MD simulations (NAMD/GROMACS) to assess stability over 50–100 ns .
- Limitations : Cross-validate with experimental assays (e.g., SPR, ITC) to resolve discrepancies between predicted and observed binding affinities .
How should researchers address contradictions in reported biological activity data?
Q. Advanced
- Assay Variability : Control for factors like solvent (DMSO concentration ≤0.1%), cell line (e.g., HEK293 vs. HeLa), and incubation time .
- Structural Confirmation : Re-characterize batches via X-ray crystallography (SHELX-97 ) to rule out polymorphism or degradation.
- Meta-Analysis : Use statistical tools (e.g., PCA) to compare datasets and identify outliers. For example, inconsistent IC values may arise from differing assay temperatures or buffer pH .
What challenges arise in X-ray crystallography of this compound, and how can they be resolved?
Q. Advanced
- Crystal Growth : Use slow evaporation (pentane/diethyl ether) or vapor diffusion (DCM/methanol) to obtain diffractable crystals. The acetyl group’s flexibility may hinder packing; co-crystallization with PEG 4000 improves order .
- Data Collection : Collect high-resolution (<1.5 Å) data at synchrotron facilities. Anisotropic displacement parameters (ORTEP ) refine thermal motion.
- Twinned Data : Apply SHELXL’s TWIN/BASF commands to model twinning and improve R-factors .
How can structure-activity relationship (SAR) studies guide further derivatization?
Q. Advanced
- Substituent Screening : Replace the pyridin-2-ylmethyl group with bioisosteres (e.g., thiophene, furan) to modulate lipophilicity (ClogP calculations via ChemAxon) .
- Pharmacophore Mapping : Use MOE or Discovery Studio to identify critical interactions (e.g., the oxamide’s hydrogen-bonding capacity) .
- In Vivo Correlation : Compare in vitro potency (e.g., enzyme inhibition) with pharmacokinetic parameters (oral bioavailability in rodent models) .
What strategies improve the compound’s stability under physiological conditions?
Q. Advanced
- Degradation Studies : Incubate in PBS (pH 7.4, 37°C) and monitor via LC-MS. Hydrolysis of the oxamide bond is a common degradation pathway; adding electron-withdrawing groups (e.g., CF) stabilizes the core .
- Formulation : Encapsulate in PEG-PLGA nanoparticles to enhance solubility and reduce metabolic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
